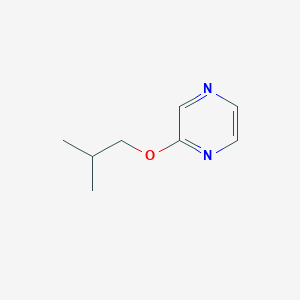

2-(2-Methylpropoxy)pyrazine

説明

Structure

3D Structure

特性

IUPAC Name |

2-methoxy-3-propan-2-ylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-6(2)7-8(11-3)10-5-4-9-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTOPKICPEQUPPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=CN=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4067147 | |

| Record name | Isopropyl methoxy pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4067147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

120.00 to 125.00 °C. @ 20.00 mm Hg | |

| Record name | 2-Isopropyl-3-methoxypyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040340 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

25773-40-4, 93905-03-4 | |

| Record name | 2-Isopropyl-3-methoxypyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25773-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Isopropyl-3-methoxypyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025773404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Isopropyl-(3,5 or 6)-methoxypyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093905034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxy-3-Isopropylpyrazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01760 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pyrazine, 2-methoxy-3-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isopropyl methoxy pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4067147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-isopropyl-3-methoxypyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.946 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isopropylmethoxypyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.090.719 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ISOPROPYL-3-METHOXYPYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1FL7L111A6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Isopropyl-3-methoxypyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040340 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Synthesis of 2-(2-Methylpropoxy)pyrazine: A Technical Guide for Researchers

This guide provides an in-depth exploration of the primary synthetic pathways to 2-(2-methylpropoxy)pyrazine, a pyrazine derivative of interest in flavor and fragrance chemistry as well as a potential scaffold in medicinal chemistry. The synthesis of this and related alkoxypyrazines primarily relies on two robust and well-established reaction mechanisms: the Williamson ether synthesis and nucleophilic aromatic substitution (SNAr). This document will detail the mechanistic underpinnings of these approaches, provide exemplary experimental protocols, and offer insights into the critical parameters for successful synthesis.

Introduction

This compound, also known as 2-isobutoxypyrazine, possesses a characteristic nutty and roasted aroma, making it a valuable compound in the food and fragrance industries. Beyond its sensory properties, the pyrazine core is a common motif in pharmacologically active molecules. The strategic introduction of an isobutoxy group can significantly modulate a molecule's lipophilicity and metabolic stability, making synthetic access to such derivatives crucial for drug discovery and development programs. This guide will focus on the most practical and efficient methods for the laboratory-scale synthesis of this target molecule.

Core Synthetic Strategies

The synthesis of this compound can be logically approached from two primary disconnection points, highlighting the two core synthetic strategies that will be discussed:

Caption: Primary disconnection approaches for the synthesis of this compound.

Strategy 1: Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[1][2] This SN2 reaction involves the reaction of an alkoxide with a primary alkyl halide.[3][4][5] In the context of this compound synthesis, this translates to the deprotonation of 2-hydroxypyrazine to form a pyrazinolate, which then acts as a nucleophile to displace a halide from an isobutyl electrophile.

Mechanistic Pathway

The reaction proceeds in two discrete steps:

-

Deprotonation: A suitable base abstracts the acidic proton from 2-hydroxypyrazine (which exists in tautomeric equilibrium with 2(1H)-pyrazinone) to form the sodium pyrazinolate salt. This step is crucial as it generates a potent nucleophile.

-

Nucleophilic Attack: The pyrazinolate anion attacks the electrophilic carbon of the isobutyl halide in a concerted SN2 fashion, leading to the formation of the ether linkage and a sodium halide byproduct.

Caption: Workflow for the Williamson ether synthesis of this compound.

Experimental Protocol: Williamson Ether Synthesis

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Purity |

| 2-Hydroxypyrazine | 96.09 | - | 98% |

| Sodium Hydride (NaH) | 24.00 | - | 60% dispersion in mineral oil |

| N,N-Dimethylformamide (DMF) | 73.09 | 0.944 | Anhydrous |

| 1-Bromo-2-methylpropane | 137.02 | 1.261 | 98% |

| Diethyl Ether | 74.12 | 0.713 | Anhydrous |

| Saturated aq. NH4Cl | - | - | - |

| Brine | - | - | - |

| Anhydrous MgSO4 | 120.37 | - | - |

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2-hydroxypyrazine (1.0 eq).

-

Add anhydrous DMF to dissolve the 2-hydroxypyrazine.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until gas evolution ceases.

-

Re-cool the mixture to 0 °C and add 1-bromo-2-methylpropane (1.2 eq) dropwise via a syringe.

-

Allow the reaction to warm to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH4Cl.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Strategy 2: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a powerful method for the functionalization of electron-deficient aromatic rings, such as pyrazine.[6][7] The electron-withdrawing nature of the nitrogen atoms in the pyrazine ring facilitates the attack of nucleophiles.[8] This strategy involves the direct displacement of a halide (typically chloride or bromide) from the pyrazine ring by an isobutoxide nucleophile.

Mechanistic Pathway

The SNAr mechanism is a two-step addition-elimination process:[6][7]

-

Nucleophilic Addition: The isobutoxide anion attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyrazine ring, particularly onto the electronegative nitrogen atoms.

-

Elimination: The leaving group (halide) is expelled, and the aromaticity of the pyrazine ring is restored, yielding the final product. Recent studies suggest that for some heterocyclic systems, this process may be concerted rather than stepwise.[9]

Caption: SNAr mechanism for the synthesis of this compound.

Experimental Protocol: SNAr

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Purity |

| 2-Chloropyrazine | 114.53 | - | 98% |

| Isobutanol | 74.12 | 0.803 | Anhydrous |

| Sodium Metal (Na) | 22.99 | 0.97 | - |

| Toluene | 92.14 | 0.867 | Anhydrous |

| Water | 18.02 | 1.00 | Deionized |

| Ethyl Acetate | 88.11 | 0.902 | - |

| Brine | - | - | - |

| Anhydrous Na2SO4 | 142.04 | - | - |

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add anhydrous isobutanol.

-

Carefully add sodium metal (1.2 eq) in small pieces to the isobutanol at room temperature. Caution: Hydrogen gas is evolved.

-

Stir the mixture until all the sodium has dissolved to form sodium isobutoxide.

-

Add anhydrous toluene to the flask, followed by 2-chloropyrazine (1.0 eq).

-

Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 12-18 hours. Monitor the reaction progress by GC-MS or TLC.

-

After completion, cool the reaction to room temperature and carefully pour it over ice water.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Conclusion

Both the Williamson ether synthesis and nucleophilic aromatic substitution represent viable and robust pathways for the synthesis of this compound. The choice between these two methods may be dictated by the availability and cost of the starting materials (2-hydroxypyrazine vs. 2-chloropyrazine). The Williamson ether synthesis is a classic and reliable method, while the SNAr approach offers a direct route to functionalize a pre-existing pyrazine core. Both protocols can be adapted for the synthesis of a wide range of analogous alkoxypyrazines, highlighting the versatility of these fundamental organic transformations in modern chemical research.

References

- 1. community.wvu.edu [community.wvu.edu]

- 2. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 3. youtube.com [youtube.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 8. nucleophilic aromatic substitution: Topics by Science.gov [science.gov]

- 9. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

Biosynthesis of methoxypyrazines in Vitis vinifera grapes

An In-Depth Technical Guide to the Biosynthesis of Methoxypyrazines in Vitis vinifera Grapes

Authored by: Gemini, Senior Application Scientist

Introduction: The Aromatic Signature of "Green"

Methoxypyrazines (MPs) are a class of potent, nitrogen-containing aromatic compounds that play a pivotal role in the sensory profile of numerous plant species and their derived products. In the context of Vitis vinifera grapes and the wines they produce, MPs are the primary source of characteristic "green" or "herbaceous" aromas.[1][2] The most significant of these compounds in viticulture are 3-isobutyl-2-methoxypyrazine (IBMP), which imparts notes of green bell pepper; 3-isopropyl-2-methoxypyrazine (IPMP), associated with aromas of asparagus and earthy peas; and 3-sec-butyl-2-methoxypyrazine (SBMP), which also contributes to the vegetal profile.[3][4]

These molecules are distinguished by their exceptionally low sensory detection thresholds, often in the range of 2-16 nanograms per liter (ng/L) in wine, meaning minuscule concentrations can exert a profound influence on the final aroma.[4][5] While a certain level of MP-derived character is considered a hallmark of varietal typicity in cultivars like Sauvignon blanc, adding complexity and a "grassy" note, excessive concentrations, particularly in red varieties such as Cabernet Sauvignon and Merlot, are often perceived as a fault, masking desirable fruit aromas and signifying perceived unripeness.[4][6]

The concentration of MPs in wine is intrinsically linked to their presence in the harvested grapes.[6] Consequently, understanding and managing the biosynthetic pathways and regulatory factors within the grapevine is paramount for controlling wine style and quality. This guide provides a comprehensive technical overview of the biosynthesis of methoxypyrazines in Vitis vinifera, detailing the current understanding of the biochemical pathways, the critical influence of environmental and viticultural factors, and the analytical methodologies essential for their quantification.

The Biochemical Blueprint: Synthesizing Methoxypyrazines

While the complete metabolic pathway for methoxypyrazine biosynthesis in Vitis vinifera remains partially unresolved, significant progress has been made in identifying the precursor molecules and the crucial final enzymatic step.[2][4] The current scientific consensus points to a pathway originating from branched-chain amino acids.

Precursor Molecules and Proposed Intermediates

Two primary biosynthetic pathways have been proposed, both implicating amino acids as the foundational building blocks.[2][4]

-

3-isobutyl-2-methoxypyrazine (IBMP) is derived from L-leucine .

-

3-isopropyl-2-methoxypyrazine (IPMP) is derived from L-valine .

-

3-sec-butyl-2-methoxypyrazine (SBMP) is derived from L-isoleucine .

The proposed mechanism involves the amidation of these amino acids, which then condense with α-dicarbonyl compounds like glyoxal to form a pyrazine ring structure, specifically a 3-alkyl-2-hydroxypyrazine (HP).[7][8] These non-volatile HPs are the direct precursors to the volatile MPs.

The Confirmed Final Step: O-Methylation

The most definitively characterized step in the pathway is the final O-methylation of the hydroxypyrazine precursor.[4][9][10] This reaction is catalyzed by a specific class of enzymes known as O-methyltransferases (OMTs). In Vitis vinifera, several OMT genes have been identified, with research highlighting VvOMT1, VvOMT2, and particularly VvOMT3 as key players.[6][9][11]

The VvOMT3 enzyme has demonstrated high specificity and efficiency in methylating the hydroxyl group of the hydroxypyrazine ring, using S-adenosyl-L-methionine (SAM) as the essential methyl group donor.[6][10] This enzymatic transfer completes the synthesis, converting the non-volatile 2-hydroxy-3-alkylpyrazine (e.g., IBHP) into the potently aromatic 2-methoxy-3-alkylpyrazine (e.g., IBMP).[10][11] The differential expression of these VvOMT genes among grape cultivars and in response to environmental cues is a primary determinant of MP accumulation potential.[6]

Caption: Proposed biosynthetic pathway for methoxypyrazines in Vitis vinifera.

Regulation of Methoxypyrazine Accumulation in the Vineyard

The final concentration of MPs in grapes at harvest is not static; it is the net result of biosynthesis and degradation, processes that are heavily modulated by genetics, berry development, and, most critically, environmental conditions and viticultural practices.[4]

Developmental and Genetic Control

MP accumulation begins shortly after flowering, with concentrations peaking approximately 30 to 50 days post-bloom, which is typically just before the onset of ripening (véraison). Following this peak, MP levels decline due to a combination of berry enlargement (dilution) and active degradation.[1] The genetic makeup of the grapevine cultivar is a fundamental determinant of its capacity to produce MPs. Varieties such as Cabernet Sauvignon, Sauvignon blanc, Cabernet franc, and Merlot are genetically predisposed to accumulate higher levels of these compounds.[3][4]

The Decisive Role of Environment and Viticulture

Field-proven insights have established that vineyard management is the most powerful tool for controlling grape MP levels. The primary factors are sunlight, temperature, and water status, which are all interconnected.

-

Sunlight Exposure: This is arguably the most critical factor. Exposing the grape clusters to sunlight, particularly before véraison, significantly reduces MP concentrations.[3][7][12] The causality is twofold: increased light in the fruit zone appears to suppress the accumulation of MPs pre-véraison and may also promote their photodegradation.[7] Viticultural practices such as leaf removal in the cluster zone are direct applications of this principle.[3]

-

Temperature: Cool ripening conditions are strongly correlated with higher MP levels at harvest.[3][13] Conversely, warmer temperatures accelerate the degradation of MPs.[7][14] This explains why wines from cooler vintages or regions often exhibit more pronounced herbaceous characteristics.[13][14]

-

Vine Water Status and Vigor: Excessive water availability, either from rainfall or irrigation, promotes vigorous vegetative growth.[14] This leads to a denser canopy, which in turn increases shading of the fruit zone—directly linking water status back to the critical factor of sunlight exposure.[14] High vine vigor, irrespective of its cause, is consistently associated with higher fruit MP levels.

The interplay of these factors dictates the final MP concentration. For instance, a cool, wet season will promote both vine vigor (shading) and slow the thermal degradation of MPs, creating a high-risk scenario for excessive green character in the resulting wine.

| Viticultural Factor | Influence on MP Concentration | Primary Mechanism of Action |

| High Sunlight Exposure | Decrease | Reduces accumulation pre-veraison; potential photodegradation.[3][7] |

| Low Sunlight (Shading) | Increase | Promotes accumulation; protects MPs from degradation. |

| High Temperature | Decrease | Accelerates degradation of MPs during ripening.[3][13][14] |

| Cool Temperature | Increase | Slows degradation, preserving higher MP levels.[3][14] |

| Water Deficit | Decrease | Limits vine vigor, reducing canopy shading.[14] |

| Excessive Water/Irrigation | Increase | Promotes vigorous growth and canopy shading.[14] |

| High Vine Vigor | Increase | Leads to dense, shaded canopies.[1] |

| Leaf Removal | Decrease | Increases sunlight exposure on fruit clusters.[3] |

digraph "Regulatory Factors on MP Levels" { graph [splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [arrowhead=vee, penwidth=1.5, fontname="Arial", fontsize=9];// Nodes Sunlight [label="Sunlight Exposure", fillcolor="#FBBC05", fontcolor="#202124"]; Temp [label="Temperature", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Water [label="Water Status", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Vigor [label="Vine Vigor", fillcolor="#FFFFFF", fontcolor="#202124"]; Canopy [label="Canopy Density\n(Shading)", fillcolor="#F1F3F4", fontcolor="#202124"]; MP_Level [label="Methoxypyrazine\nConcentration", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Sunlight -> MP_Level [label=" (-)", color="#5F6368"]; Temp -> MP_Level [label=" (-)", color="#5F6368"]; Water -> Vigor [label="(+)", color="#5F6368"]; Vigor -> Canopy [label="(+)", color="#5F6368"]; Canopy -> Sunlight [label=" (-)", dir=back, color="#5F6368"]; Canopy -> MP_Level [label="(+)", color="#5F6368"]; }

Caption: Interplay of key viticultural factors regulating grape MP levels.

Analytical Methodologies for Methoxypyrazine Quantification

The analysis of MPs is inherently challenging due to their presence at trace levels (ng/L) within a highly complex matrix of grape tissue or wine. This necessitates highly sensitive and selective analytical protocols that incorporate steps for extraction, concentration, and cleanup prior to instrumental analysis.

Extraction and Concentration Techniques

The primary goal of sample preparation is to isolate MPs from interfering matrix components and concentrate them to a level detectable by the instrument. The choice of technique is critical for achieving the low limits of detection required.

-

Headspace Solid-Phase Microextraction (HS-SPME): A widely adopted, solvent-free technique where a coated fiber is exposed to the headspace above the sample (e.g., homogenized grape slurry). Volatile MPs partition onto the fiber, which is then thermally desorbed directly into the gas chromatograph inlet.[15] This method is valued for its simplicity and sensitivity.

-

Solid-Phase Extraction (SPE): This technique involves passing a liquid sample through a solid sorbent cartridge that retains the MPs. After washing away interferences, the MPs are eluted with a small volume of solvent, achieving significant concentration.

-

Liquid-Liquid Extraction (LLE): A classical method where the sample is extracted with an immiscible organic solvent. While effective, it can be labor-intensive and require large solvent volumes.[16]

Instrumental Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for MP quantification.[16][17] The system separates the volatile compounds in the gas phase (GC) and then detects and quantifies them based on their unique mass-to-charge ratio (MS). For robust and accurate quantification, stable isotope dilution analysis (SIDA) is the preferred approach. This involves adding a known amount of a labeled internal standard (e.g., deuterated IBMP) to the sample at the beginning of the workflow.[18] Because the labeled standard behaves identically to the native analyte during extraction and analysis, it provides a highly accurate correction for any sample loss or matrix effects.

For extremely complex samples, two-dimensional gas chromatography (GCxGC-TOF-MS) can be employed to achieve superior separation and resolve co-eluting interferences that might compromise quantification in a standard one-dimensional GC system.[15][16]

Experimental Protocol: Quantification of IBMP in Grape Berries by HS-SPME-GC-MS

This protocol describes a self-validating system using a stable isotope internal standard for the accurate quantification of IBMP.

1. Materials and Reagents:

- Grape berries (frozen at -80°C immediately after collection).

- Deuterated IBMP (d3-IBMP) internal standard solution in methanol.

- Sodium chloride (NaCl), analytical grade.

- 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa.

- SPME fiber assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).

- GC-MS system equipped with an autosampler capable of SPME.

2. Sample Preparation:

- Rationale: Homogenization is critical to release MPs from the berry tissue into the matrix. Freezing with liquid nitrogen prevents enzymatic degradation and makes the tissue brittle for efficient grinding.

- Weigh approximately 10 g of frozen grape berries into a chilled grinder.

- Add liquid nitrogen and grind the berries to a fine, homogenous powder.

- Transfer 5.0 g of the frozen powder into a 20 mL headspace vial.

- Immediately add 2.0 g of NaCl. Causality: Salting out increases the volatility of the analytes by decreasing their solubility in the aqueous phase, thereby improving their partitioning into the headspace for more efficient extraction by the SPME fiber.

- Spike the sample with a known amount (e.g., 50 µL) of d3-IBMP internal standard solution.

- Immediately seal the vial tightly. Vortex for 30 seconds.

3. HS-SPME Extraction:

- Rationale: The incubation step allows the sample to equilibrate at a set temperature, maximizing the concentration of volatile MPs in the headspace. The extraction temperature and time are optimized to ensure efficient and reproducible partitioning of the analyte onto the fiber.[15]

- Place the vial in the autosampler tray.

- Incubate the vial at 60°C for 15 minutes with agitation.

- Expose the SPME fiber to the vial headspace for 30 minutes at 60°C.

4. GC-MS Analysis:

- Rationale: The extracted analytes are thermally desorbed in the hot GC inlet for separation on the analytical column. The MS is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring only the characteristic ions for IBMP and d3-IBMP.

- Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes.

- GC Column: DB-WAX or similar polar column.

- Oven Program: 40°C (hold 2 min), ramp to 220°C at 8°C/min, hold 5 min.

- Mass Spectrometer: Operate in SIM mode.

- Monitor ions for IBMP (e.g., m/z 124, 151, 166).

- Monitor ions for d3-IBMP (e.g., m/z 127, 154, 169).

5. Quantification:

- Construct a calibration curve using standards containing known concentrations of IBMP and a fixed concentration of d3-IBMP.

- Calculate the ratio of the peak area of the target analyte (IBMP) to the peak area of the internal standard (d3-IBMP) for both the samples and the standards.

- Determine the concentration of IBMP in the sample by interpolating its area ratio on the calibration curve. The result is typically expressed as ng/kg or pg/g of fresh berry weight.

// Nodes

A[label="1. Sample Collection\n(Grape Berries)", fillcolor="#F1F3F4", fontcolor="#202124"];

B[label="2. Homogenization\n(Cryo-milling)", fillcolor="#FFFFFF", fontcolor="#202124"];

C [label="3. Aliquoting & Spiking\n(Add d3-IBMP Internal Standard)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

D [label="4. HS-SPME Extraction\n(Incubate & Expose Fiber)", fillcolor="#FBBC05", fontcolor="#202124"];

E [label="5. GC-MS Analysis\n(Desorption, Separation, Detection)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

F [label="6. Data Processing\n(Quantification via Isotope Dilution)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges

A -> B;

B -> C;

C -> D;

D -> E;

E -> F;

}

Caption: HS-SPME-GC-MS workflow for methoxypyrazine analysis in grapes.

Conclusion and Future Research Perspectives

The biosynthesis of methoxypyrazines in Vitis vinifera is a complex interplay of genetics, biochemistry, and environmental influence. While the final O-methylation step, catalyzed by VvOMT enzymes, is well-established, the preceding steps in the pathway remain an active area of investigation.[2] For viticulturists and winemakers, the most impactful knowledge is the profound effect of vineyard management—particularly practices that optimize fruit zone sunlight exposure—on mitigating excessive MP accumulation.

Future research will likely focus on several key areas:

-

Full Pathway Elucidation: Identifying the specific enzymes and intermediates in the initial stages of the biosynthetic pathway will provide new targets for genetic or metabolic intervention.

-

Degradation Mechanisms: A deeper understanding of the enzymatic processes responsible for MP degradation in the berry (such as a proposed O-demethylation back to HPs) could unlock strategies to enhance this natural removal process.[7]

-

Climate Change Adaptation: As growing seasons become warmer, viticultural strategies will need to be refined to manage MP levels in the context of altered grape ripening dynamics.[14]

By integrating advanced biochemical knowledge with field-proven viticultural strategies, the wine industry can continue to refine its ability to control methoxypyrazine concentrations, ensuring that their contribution to wine aroma is one of intended complexity rather than undesirable greenness.

References

- 1. gravitywinehouse.com [gravitywinehouse.com]

- 2. Methoxypyrazines biosynthesis and metabolism in grape: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tdx.cat [tdx.cat]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Genetic Analysis of the Biosynthesis of 2-Methoxy-3-Isobutylpyrazine, a Major Grape-Derived Aroma Compound Impacting Wine Quality - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Significance and Transformation of 3-Alkyl-2-Methoxypyrazines Through Grapes to Wine: Olfactory Properties, Metabolism, Biochemical Regulation, and the HP–MP Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparison of Methoxypyrazine Content and Expression Pattern of O-Methyltransferase Genes in Grape Berries and Wines from Six Cultivars (Vitis vinifera L.) in the Eastern Foothill of the Helan Mountain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Prevalence and Management of Alkyl-Methoxypyrazines in a Changing Climate: Viticultural and Oenological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. tandfonline.com [tandfonline.com]

- 17. Methoxypyrazine analysis and influence of viticultural and enological procedures on their levels in grapes, musts, and wines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Sensory detection threshold of isobutyl methoxypyrazine in wine

An In-Depth Technical Guide to the Sensory Detection Threshold of Isobutyl Methoxypyrazine in Wine

Authored by: Gemini, Senior Application Scientist

Abstract

3-isobutyl-2-methoxypyrazine (IBMP) is a pivotal, potent aroma compound that defines the sensory profile of numerous Vitis vinifera grape varieties, most notably Cabernet Sauvignon, Sauvignon Blanc, and Merlot.[1][2] Characterized by its distinct "green" aromas of bell pepper, herbaceousness, and vegetative notes, IBMP's impact on wine quality is profoundly concentration-dependent.[3][4] At low levels, it contributes to the varietal typicity and complexity that is often desired; however, at concentrations above its perception threshold, it can dominate the wine's aroma profile, masking desirable fruity notes and being perceived as a sign of under-ripeness.[5][6] Understanding the sensory detection threshold of IBMP is therefore of paramount importance for viticulturists and winemakers aiming to achieve specific stylistic goals. This guide provides a comprehensive technical overview of the principles of sensory thresholds, standardized methodologies for their determination, the factors influencing IBMP perception, and the analytical techniques required for its precise quantification.

The Concept of Sensory Thresholds in Wine

A sensory threshold is not a single, absolute value but a statistical point representing the concentration at which a substance can be perceived. In the context of wine analysis, several types of thresholds are relevant:

-

Detection Threshold (or Absolute Threshold): The lowest concentration of a substance that can be detected, though not necessarily identified. It answers the question, "Is there something different about this sample compared to the blank?"[7]

-

Recognition Threshold: The lowest concentration at which a substance can be not only detected but also correctly identified.[7][8] For IBMP, this would be the point at which a panelist can confidently label the aroma as "bell pepper" or "vegetal."[9]

-

Consumer Rejection Threshold (CRT): A hedonic measure representing the concentration at which a significant portion of consumers begins to dislike the product due to the presence of the specific compound.

Crucially, these thresholds are heavily influenced by the medium in which they are measured. The complex chemical matrix of wine—comprising ethanol, tannins, sugars, acids, and a vast array of other volatile compounds—can significantly alter the perception of a single aroma molecule like IBMP.[1]

Standardized Methodologies for Sensory Threshold Determination

To ensure reproducibility and scientific validity, sensory thresholds are determined using standardized protocols. The ASTM International (formerly American Society for Testing and Materials) provides the most widely accepted methods.

The Foundation: ASTM E679

The primary standard for this work is ASTM E679: Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits .[8][10][11] This methodology is designed as a rapid and reliable way to determine sensory thresholds.[12][13]

Core Principles of ASTM E679:

-

Ascending Concentration Series: Panelists are presented with samples in order of increasing IBMP concentration. This minimizes sensory fatigue and adaptation.

-

Forced-Choice Presentation: To eliminate response bias, panelists are not asked if they can detect a difference, but are forced to choose which sample is different. The most common format is the 3-Alternative Forced Choice (3-AFC) test. In a 3-AFC, a panelist receives three samples (e.g., in black, opaque glasses to eliminate visual bias), two of which are the base wine (the "blank") and one of which is the base wine spiked with a specific concentration of IBMP. The panelist must identify the "odd" sample.

-

Best Estimate Threshold (BET): The group threshold is calculated as the geometric mean of the individual panelists' thresholds. An individual's threshold is the geometric mean of the last concentration they missed and the first concentration they correctly identified.

Statistical Refinement: ASTM E1432

For more rigorous statistical analysis, especially with larger datasets, ASTM E1432: Standard Practice for Defining and Calculating Individual and Group Sensory Thresholds from Forced-Choice Data Sets of Intermediate Size is employed.[14][15][16] This practice provides detailed procedures for calculating thresholds from the raw data generated by forced-choice methods like those in ASTM E679, offering a more robust statistical treatment of the results.[17]

Experimental Protocol: Determining IBMP Detection Threshold in Red Wine

The following is a generalized, step-by-step protocol based on the ASTM E679 standard for determining the Best Estimate Threshold (BET) of IBMP.

Step 1: Panelist Selection and Training

-

Select 15-25 individuals. Panelists should be non-smokers and free of colds or allergies that could impair their sense of smell.

-

Conduct a training session where panelists are familiarized with the aroma of IBMP at a supra-threshold concentration in the base wine to ensure they can recognize the target aroma.

Step 2: Base Wine and Sample Preparation

-

Select a neutral red wine with no perceptible IBMP as the base matrix. The wine should be dealcoholized to a consistent level or used as is, but the ethanol content must be recorded as it will influence the results.

-

Prepare a stock solution of pure IBMP in ethanol.

-

Create a series of dilutions in the base wine. A geometric series (e.g., 2, 4, 8, 16, 32 ng/L) is typically used. The range should be chosen to bracket the expected threshold.

Step 3: Sensory Evaluation (3-AFC Test)

-

For each concentration level, present each panelist with a set of three samples in randomized order. Two samples contain the base wine, and one contains the base wine spiked with IBMP.

-

Panelists are instructed to sniff the wines and identify the sample that is different from the other two.

-

A break of at least 60 seconds is required between each concentration set to prevent sensory fatigue. Water and unsalted crackers should be provided for palate cleansing.

Step 4: Data Collection and Analysis

-

Record the responses for each panelist at each concentration. A correct identification is marked as "+", an incorrect one as "-".

-

For each panelist, their individual threshold is the geometric mean of the highest concentration they failed to correctly identify and the lowest concentration they correctly identified.

-

The group's Best Estimate Threshold (BET) is the geometric mean of all the individual panelists' thresholds.

Figure 1: Workflow for IBMP Sensory Threshold Determination via ASTM E679.

Reported IBMP Thresholds and the Critical Role of the Wine Matrix

The sensory threshold for IBMP varies significantly depending on the type of wine. This is a direct consequence of the wine matrix effect, where other components in the wine interact with the aroma compound, affecting its volatility and perception.

| Wine Type | Threshold Type | Reported Value (ng/L) | Reference(s) |

| Water / Model Wine | Detection | 0.5 - 2 | |

| White Wine (e.g., Sauvignon Blanc) | Detection (BET) | 5.5 - 8 | |

| White Wine (e.g., Sauvignon Blanc) | Consumer Rejection (CRT) | 50 | |

| Red Wine (e.g., Cabernet Sauvignon) | Detection / Recognition | 10 - 16 | [1][18] |

| Red Wine (e.g., Fer) | Detection (BET) | 16.8 | |

| Red Wine (e.g., Fer) | Consumer Rejection (CRT) | 30 |

Key Insights from the Data:

-

Matrix Suppression: The threshold for IBMP is consistently higher in red wines than in white wines or water.[1] This is largely attributed to the presence of phenolic compounds (tannins) in red wine, which can bind with aroma compounds, and higher ethanol concentrations, which can suppress volatility.[19]

-

Consumer Acceptance: There is a wide gap between the detection threshold and the consumer rejection threshold, particularly in white wines. This indicates that at certain levels, IBMP is not only accepted but may be considered a positive contributor to the wine's aromatic profile. The lower rejection threshold in red wine suggests consumers are less tolerant of "green" notes in that style.

Factors Influencing the Sensory Perception of IBMP

The perception of IBMP is not solely dependent on its concentration. A multitude of factors, both chemical and physiological, modulate the sensory experience.

Figure 2: Key Factors Influencing the Sensory Perception of IBMP in Wine.

-

Wine Matrix: As discussed, components like ethanol, tannins, and sugar can decrease the volatility of IBMP, effectively raising its perception threshold. Conversely, the presence of strong fruity or oak-related aromas can mask or create perceptual interactions with the green notes of IBMP.[2]

-

Human Factors: Olfactory sensitivity is highly individual. Genetic variations in olfactory receptors can lead to significant differences in how individuals perceive the intensity and quality of IBMP. Furthermore, sensory acuity is known to decline with age, and trained professionals, such as oenologists and sommeliers, often exhibit lower detection thresholds due to experience.[9][13]

Analytical Quantification: Correlating Chemistry with Perception

Sensory analysis determines if IBMP is perceived, while analytical chemistry determines how much is present. A robust quality control program requires both. The gold-standard technique for quantifying IBMP at the ultra-trace levels found in wine is Gas Chromatography-Mass Spectrometry (GC-MS).[20][21][22]

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

Due to the complexity of the wine matrix and the low concentration of IBMP, a sample preparation step is required to isolate and concentrate the analyte before analysis. Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, efficient, and widely adopted technique.[23][24]

The HS-SPME Process:

-

A wine sample is placed in a sealed vial, often with salt added to increase the volatility of the analytes.

-

The vial is gently heated, causing volatile compounds like IBMP to move from the liquid phase into the headspace (the air above the liquid).

-

A fused silica fiber coated with a specific polymer is exposed to the headspace.

-

IBMP and other volatile compounds adsorb onto the fiber coating, effectively concentrating them.

-

The fiber is then retracted and injected into the GC-MS for analysis.

The Analytical Workflow: HS-SPME-GC-MS

Figure 3: Analytical Workflow for IBMP Quantification using HS-SPME-GC-MS.

-

Thermal Desorption: The fiber is inserted into the heated inlet of the gas chromatograph. The high temperature causes the IBMP to desorb from the fiber into the carrier gas stream.

-

Gas Chromatography (GC): The volatile compounds are separated based on their boiling points and affinity for the GC column's stationary phase.

-

Mass Spectrometry (MS): As compounds exit the GC column, they enter the mass spectrometer, which acts as a detector. It ionizes the molecules and separates them based on their mass-to-charge ratio, allowing for definitive identification and precise quantification of IBMP, even at concentrations below 1 ng/L.[3][20]

Viticultural and Oenological Control of IBMP

Managing the final concentration of IBMP in wine begins in the vineyard. Viticultural practices have a far greater impact on IBMP levels than oenological interventions.

-

Viticultural Practices: The biosynthesis of IBMP is inhibited by sunlight and high temperatures.[25][26] Therefore, key vineyard strategies to reduce IBMP include:

-

Canopy Management: Practices like leaf removal in the fruit zone to increase sunlight exposure on the grape clusters are highly effective at reducing IBMP concentrations.[26][27]

-

Climate and Site Selection: Cooler, wetter climates and vigorous sites that promote dense, shady canopies tend to produce grapes with higher IBMP levels.[6][26]

-

Irrigation Management: Deficit irrigation can limit excessive vegetative growth, thereby improving fruit exposure and lowering IBMP.[26]

-

Harvest Timing: IBMP concentrations naturally decrease during grape ripening. Delaying harvest is a common strategy to reduce green characters, though it must be balanced with other ripeness parameters like sugar and acid levels.

-

-

Oenological Practices: While some winemaking techniques can influence IBMP, they are generally less effective and risk stripping other desirable aromas.[27] The most critical step is destemming , as grape stems contain high concentrations of IBMP.[4][26]

Conclusion

The sensory threshold of isobutyl methoxypyrazine in wine is a dynamic and multifaceted parameter, not a static figure. It is profoundly influenced by the chemical composition of the wine matrix and the physiological variability of the individual taster. A comprehensive understanding of IBMP requires the integration of two distinct disciplines: sensory science, utilizing standardized methodologies like ASTM E679 to determine perceptual limits, and analytical chemistry, employing precise techniques such as HS-SPME-GC-MS for accurate quantification. By correlating the analytical concentration with the sensory impact in different wine styles, researchers and wine professionals can better predict and manage the expression of this potent aroma compound, enabling the consistent production of high-quality wines that meet their desired stylistic and consumer-driven targets.

References

- 1. waterhouse.ucdavis.edu [waterhouse.ucdavis.edu]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. gravitywinehouse.com [gravitywinehouse.com]

- 5. Factors Influencing Olfactory Perception of Selected Off-flavour-causing Compounds in Red Wine - A Review [scielo.org.za]

- 6. researchgate.net [researchgate.net]

- 7. Sensory threshold - Wikipedia [en.wikipedia.org]

- 8. standards.iteh.ai [standards.iteh.ai]

- 9. Testing the Sensitivity of Potential Panelists for Wine Taint Compounds Using a Simplified Sensory Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. store.astm.org [store.astm.org]

- 11. ASTM Standard - Scentroid [scentroid.com]

- 12. standards.iteh.ai [standards.iteh.ai]

- 13. standards.iteh.ai [standards.iteh.ai]

- 14. ASTM E1432-19 - Standard Practice for Defining and Calculating Individual and Group Sensory Thresholds from Forced-Choice Data Sets of<brk/> Intermediate Size [en-standard.eu]

- 15. standards.iteh.ai [standards.iteh.ai]

- 16. store.astm.org [store.astm.org]

- 17. standards.iteh.ai [standards.iteh.ai]

- 18. Rootstock Influence on Wine Aroma Compounds and Sensory Perception: A Review [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Wine profiling with Gas Chromatography Mass Spectrometry (GC/MS) at Campden BRI [campdenbri.co.uk]

- 22. Flavoromic analysis of wines using gas chromatography, mass spectrometry and sensory techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Solid-phase microextraction: a fit-for-purpose technique in biomedical analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Solid-Phase Microextraction Techniques and Application in Food and Horticultural Crops [mdpi.com]

- 25. researchgate.net [researchgate.net]

- 26. Prevalence and Management of Alkyl-Methoxypyrazines in a Changing Climate: Viticultural and Oenological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Wines & Vines - How Viticultural Factors Affect Methoxypyrazines [winebusinessanalytics.com]

An In-depth Technical Guide to the Olfactory Properties of Methoxypyrazine Compounds

Introduction: The Potent World of Methoxypyrazines

Methoxypyrazines (MPs) are a class of nitrogen-containing heterocyclic compounds that command significant attention across the food, beverage, and flavor industries.[1][2] Their notoriety stems from their extraordinary potency as aroma constituents; they are perceptible to the human olfactory system at minute concentrations, with detection thresholds often in the parts-per-trillion (ng/L) range.[3][4] These molecules are the primary contributors to the characteristic "green" or "vegetative" aromas in a variety of natural products, from bell peppers and peas to coffee and, most notably, certain varieties of wine grapes like Cabernet Sauvignon and Sauvignon Blanc.[5][6][7]

While MPs can contribute to the desirable varietal character of some wines when present in balanced concentrations, they are often associated with unripe grapes and can be perceived as a detrimental off-flavor when dominant.[3][8] This dual role makes the precise control and accurate quantification of MPs a critical objective in viticulture, enology, and food production. This technical guide provides an in-depth exploration of the core olfactory properties of key methoxypyrazine compounds, their biochemical origins, the intricacies of their perception, and the rigorous analytical methodologies required for their quantification.

Section 1: Key Methoxypyrazine Compounds and Their Olfactory Signatures

The olfactory character of a methoxypyrazine is largely determined by the nature of the alkyl group attached to the pyrazine ring.[6] While several MPs exist, three are of primary importance in the context of food and beverage science due to their prevalence and sensory impact.

-

3-Isobutyl-2-methoxypyrazine (IBMP): This is arguably the most well-known and abundant MP, particularly in the wine industry.[5] It is the character impact compound responsible for the distinct aroma of green bell peppers.[9][10] Depending on its concentration and the matrix, its aroma can also be described as herbaceous, leafy, or vegetative.[5]

-

3-Isopropyl-2-methoxypyrazine (IPMP): IPMP is characterized by aromas of green pea, asparagus, and earthy or raw potato notes.[5][11] It is also the compound responsible for the significant off-flavor known as "ladybug taint," which can occur when multicolored Asian lady beetles (Harmonia axyridis) are accidentally incorporated into grape must during processing.[12]

-

3-sec-Butyl-2-methoxypyrazine (SBMP): While typically found at lower concentrations than IBMP and IPMP, SBMP is an extremely potent odorant with a similar green, earthy profile, often described with notes of galbanum oil.[11][13]

The sensory impact of these compounds is defined by their exceptionally low odor detection thresholds, which can vary significantly based on the complexity of the matrix (e.g., water vs. wine) and the mode of perception (orthonasal vs. retronasal).

Data Presentation: Odor Detection Thresholds

The following table summarizes the reported odor detection thresholds for the three primary methoxypyrazines in various matrices. The causality for the variation is rooted in the matrix's complexity; the presence of other volatile and non-volatile compounds, such as ethanol and phenolics in wine, can suppress the volatility of MPs or create masking effects, leading to higher detection thresholds compared to a simple matrix like water.[13][14]

| Compound | Chemical Structure | Matrix | Threshold (ng/L) | Predominant Sensory Descriptors | References |

| 3-Isobutyl-2-methoxypyrazine (IBMP) |  | Water | ~2 | Green bell pepper, vegetative, herbaceous | [1][9] |

| White Wine | ~10-15 | Grassy, gooseberry, leafy | [5] | ||

| Red Wine | ~16 | Green bell pepper, herbal | [1][11] | ||

| 3-Isopropyl-2-methoxypyrazine (IPMP) |  | Water | ~1-2 | Green pea, asparagus, earthy, raw potato | [5][11] |

| White Wine | ~0.3-1.6 | Earthy, pea pod | [12][15] | ||

| Red Wine | ~1-2.3 | Earthy, peanut | [12][15] | ||

| 3-sec-Butyl-2-methoxypyrazine (SBMP) |  | Water | ~1-2 | Green, earthy, galbanum | [11][13] |

| Wine | <10 | Earthy, green | [13] |

Section 2: The Biology and Chemistry of Methoxypyrazines

Biosynthesis in Vitis vinifera

The formation of MPs in grapevines is a complex biological process influenced by genetics, viticultural practices, and environmental factors.[6] While the complete metabolic pathway is still an active area of research, it is understood to originate from branched-chain amino acids.[1][9] The final, and most well-characterized, step is the O-methylation of a corresponding 3-alkyl-2-hydroxypyrazine (HP) precursor. This critical reaction is catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) enzymes.[3][5][16]

Specifically:

-

L-Leucine is the precursor for IBMP .

-

L-Valine is the precursor for IPMP .

-

L-Isoleucine is the precursor for SBMP .

The expression of the genes encoding these VvOMT enzymes, and thus the concentration of MPs, is significantly downregulated by sunlight exposure on the grape bunches.[6] This is the scientific basis for viticultural practices like leaf removal in the fruit zone, which are designed to reduce excessive green character in the resulting wine.

Caption: Proposed biosynthetic pathway of primary methoxypyrazines in Vitis vinifera.

Chemical Synthesis for Analytical Standards

The availability of high-purity analytical standards is a prerequisite for accurate quantification. The chemical synthesis of 3-alkyl-2-methoxypyrazines is typically a two-step process, which allows for the production of both the target analytes and their deuterated analogues for use in stable isotope dilution assays.[4][17]

Protocol: General Synthesis of 3-Alkyl-2-methoxypyrazine Standards

-

Step 1: Condensation to form Hydroxypyrazine.

-

Rationale: This step creates the core pyrazine ring structure.

-

Procedure: Dissolve the hydrochloride salt of the appropriate amino acid amide (e.g., L-leucine amide HCl for IBHP) in deionized water. Adjust the solution to a basic pH (9-10) with an aqueous sodium hydroxide solution. Add a 40% aqueous solution of glyoxal dropwise to the basic solution at room temperature and allow it to react, forming the 3-alkyl-2-hydroxypyrazine intermediate.[17]

-

-

Step 2: O-Methylation.

-

Rationale: This step introduces the methoxy group, which is critical for the compound's characteristic volatility and aroma.

-

Procedure: The hydroxypyrazine intermediate is then methylated using a suitable methylating agent (e.g., methyl iodide or dimethyl sulfate) in the presence of a base to yield the final 3-alkyl-2-methoxypyrazine product.[17]

-

-

Purification & Verification.

-

Rationale: Purity is paramount for an analytical standard.

-

Procedure: The final product must be purified, typically via column chromatography or distillation. The structure and purity (>99%) are then confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) and high-resolution Mass Spectrometry (MS).[4]

-

Olfactory Perception: From Molecule to Mind

The perception of MPs begins when these volatile molecules enter the nasal cavity and bind to specific olfactory receptors (ORs) on the cilia of olfactory sensory neurons (OSNs).[3][15] This interaction is not a simple lock-and-key mechanism but a complex process involving olfactory binding proteins (OBPs) that transport the hydrophobic odorant molecules across the aqueous mucus layer to the receptors.[18] The human olfactory receptor OR5K1 has been identified as a key receptor for pyrazine-based odors.[15]

Binding of the MP to its receptor activates a G-protein-coupled signaling cascade, leading to the generation of an electrical signal that travels to the olfactory bulb in the brain.[3][15] The brain then processes these signals, integrating them with other sensory information, to create the final perception of a "bell pepper" or "pea" aroma.

Caption: Simplified G-protein coupled olfactory signal transduction pathway for methoxypyrazines.

Section 3: Analytical Methodologies for Quantification

The extremely low concentrations of MPs in complex matrices like wine present a significant analytical challenge, necessitating highly sensitive and selective methods.[12][19] Direct injection is not feasible; a pre-concentration and extraction step is mandatory.[2]

Extraction & Concentration: The Rationale for Selection

The goal of the extraction step is to isolate and concentrate the semi-volatile MPs from the complex sample matrix, removing interferences like ethanol that can negatively impact chromatographic analysis.[13][14]

-

Headspace Solid-Phase Microextraction (HS-SPME): This is the most common, robust, and solvent-free technique. A coated fiber is exposed to the headspace above the sample, where volatile analytes partition onto the fiber. The choice of fiber coating (e.g., DVB/CAR/PDMS) is critical and is selected to maximize the adsorption of the target analytes.[2][19] HS-SPME is ideal for routine analysis due to its ease of automation.

-

Stir Bar Sorptive Extraction (SBSE): SBSE uses a magnetic stir bar coated with a larger volume of polydimethylsiloxane (PDMS) than an SPME fiber. This provides a greater extraction capacity and often results in higher sensitivity and lower detection limits, making it suitable for research applications or when ultimate sensitivity is required.[11][12]

The primary advantage of these sorptive techniques over older methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is the reduction or elimination of solvent use, simplification of the workflow, and high sensitivity.[2][11] Multidimensional gas chromatography (MDGC or GCxGC) is often employed to resolve MPs from co-eluting matrix interferences, which is a common problem in single-dimension GC analysis.[19]

Experimental Protocol: Quantification of MPs in Wine via HS-SPME-GC-MS

This protocol provides a self-validating system for the robust quantification of IBMP, IPMP, and SBMP in wine, incorporating a stable isotope-labeled internal standard.

1. Sample and Standard Preparation

-

Objective: To prepare the sample for extraction and create a calibration curve for quantification.

-

Materials: Wine sample, NaCl, deuterated internal standard (e.g., d3-IBMP), 20 mL headspace vials with magnetic screw caps.

-

Protocol:

-

Pipette 10 mL of wine into a 20 mL headspace vial.

-

Add 3 g of NaCl. Causality: Salting-out increases the ionic strength of the aqueous phase, which decreases the solubility of the hydrophobic MPs and promotes their partitioning into the headspace, thereby increasing extraction efficiency.[13]

-

Spike the sample with a known concentration of the deuterated internal standard (e.g., 10 ng/L of d3-IBMP). Causality: The internal standard, being chemically identical to the analyte but differing in mass, co-extracts and experiences the same matrix effects. This allows for accurate quantification by correcting for variations in extraction efficiency and injection volume.

-

Prepare a series of calibration standards in a model wine solution (e.g., 12% ethanol, tartaric acid buffer at pH 3.5) containing the same concentration of internal standard and varying known concentrations of the native MPs (e.g., 0.5 - 50 ng/L).

-

2. HS-SPME Extraction

-

Objective: To extract and concentrate MPs from the sample headspace.

-

Materials: SPME fiber (e.g., 2 cm DVB/CAR/PDMS), autosampler with agitator and heater.

-

Protocol:

-

Equilibrate the vial at a controlled temperature (e.g., 50°C) with agitation for 10 minutes. Causality: Heating and agitation facilitate the release of semi-volatile compounds from the liquid matrix into the headspace, accelerating the achievement of equilibrium.

-

Expose the SPME fiber to the headspace for 30-45 minutes under continued agitation and heating. Causality: This allows for the adsorption of the analytes onto the fiber coating. The time is optimized to ensure sufficient and reproducible extraction without necessarily reaching full equilibrium.[14]

-

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Objective: To separate, identify, and quantify the extracted MPs.

-

Protocol:

-

Desorption: Immediately transfer the SPME fiber to the heated GC inlet (e.g., 250°C) for thermal desorption (typically 3-5 minutes in splitless mode).

-

GC Separation: Use a suitable capillary column (e.g., DB-5ms). An oven program might start at 40°C, hold for 2 min, then ramp at 8°C/min to 240°C. Causality: The temperature program separates compounds based on their boiling points and interaction with the column's stationary phase, ensuring that different MPs elute at distinct retention times.

-

MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode. Causality: SIM mode significantly enhances sensitivity and selectivity compared to full scan mode. Instead of scanning all masses, the detector focuses only on specific, characteristic ions for each analyte and its internal standard (e.g., for IBMP, monitor m/z 124, 151, and 166; for d3-IBMP, monitor m/z 127, 154, and 169).

-

Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration for the prepared standards. Determine the concentration of MPs in the unknown sample by calculating its peak area ratio and interpolating from this curve.

-

Caption: HS-SPME-GC-MS analytical workflow for quantifying methoxypyrazines in wine.

Conclusion

Methoxypyrazines are among the most powerful aroma compounds encountered in nature and food systems. Their olfactory properties, characterized by distinctive green aromas and exceptionally low detection thresholds, necessitate a deep understanding from both a biochemical and analytical perspective. For researchers, food scientists, and quality control professionals, the ability to accurately trace their biosynthetic origins, understand their sensory impact, and reliably quantify them at trace levels is essential. The methodologies and protocols detailed in this guide provide a framework for achieving this, ensuring that whether these potent molecules are considered a desirable characteristic or a detrimental flaw, they can be managed with scientific precision and confidence.

References

- 1. Methoxypyrazines biosynthesis and metabolism in grape: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bio-conferences.org [bio-conferences.org]

- 3. Significance and Transformation of 3-Alkyl-2-Methoxypyrazines Through Grapes to Wine: Olfactory Properties, Metabolism, Biochemical Regulation, and the HP–MP Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Methoxypyrazine analysis and influence of viticultural and enological procedures on their levels in grapes, musts, and wines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. foodanalysis.ucdavis.edu [foodanalysis.ucdavis.edu]

- 9. 2-异丁基-3-甲氧基吡嗪 analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. A comparison of sorptive extraction techniques coupled to a new quantitative, sensitive, high throughput GC-MS/MS method for methoxypyrazine analysis in wine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. [PDF] Measurement of 3-Alkyl-2-Methoxypyrazine by Headspace Solid-Phase Microextraction in Spiked Model Wines | Semantic Scholar [semanticscholar.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Detection of Sub-Aroma Threshold Concentrations of Wine Methoxypyrazines by Multidimensional GCMS | MDPI [mdpi.com]

- 19. researchgate.net [researchgate.net]

The Scent of Sizzle: A Technical Guide to the Discovery and History of Pyrazines in Food Chemistry

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide delves into the fascinating discovery and history of pyrazines, a class of volatile organic compounds paramount to the desirable flavors and aromas of cooked foods. From the serendipitous observations of early 20th-century chemists to the sophisticated analytical techniques of today, we will explore the scientific journey that unveiled the secrets behind the alluring scents of roasted, toasted, and baked goods. This document provides a comprehensive historical narrative, detailed experimental methodologies, and an in-depth look at the sensory significance of these powerful flavor compounds.

The Dawn of an Aroma: Early Encounters with the Maillard Reaction

The story of pyrazines in food is intrinsically linked to the groundbreaking work on non-enzymatic browning. In 1912, French physician and chemist Louis-Camille Maillard published his seminal paper, "Action des acides aminés sur les sucres: formation des mélanoïdines par voie méthodique" (Action of amino acids on sugars: formation of melanoidins in a methodical way).[1][2][3] While attempting to understand biological protein synthesis, Maillard observed that heating a solution of amino acids and sugars resulted in the formation of a brown color and complex aromas. This series of reactions, now famously known as the Maillard reaction, laid the chemical foundation for understanding how cooking transforms the sensory properties of food.

However, it wasn't until the mid-20th century that the full significance of Maillard's discovery for food science was realized. In 1953, John E. Hodge, a chemist at the U.S. Department of Agriculture, published a comprehensive paper that proposed a detailed mechanism for the Maillard reaction, now widely referred to as the "Hodge Scheme".[4][5][6][7][8] This work provided a roadmap for chemists to understand the intricate pathways leading to the formation of a plethora of compounds, including the highly aromatic pyrazines.

Unmasking the Molecules: The First Identification of Pyrazines in Food

While the Maillard reaction was known to produce aromas, the specific compounds responsible for the characteristic "roasted" and "nutty" scents remained elusive for several decades. The breakthrough came with the advent of more sophisticated analytical techniques in the post-war era.

A pivotal moment in the history of pyrazine discovery in food occurred in 1966. A research team led by M. E. Mason at the Oklahoma Agricultural Experiment Station published a paper titled "Flavor Components of Roasted Peanuts. Some Low Molecular Weight Pyrazines and Pyrrole."[9][10] Using a combination of extraction and early gas chromatography-mass spectrometry (GC-MS), they were the first to definitively identify specific pyrazine compounds, including 2,5-dimethylpyrazine, in a food product.[9][10] This landmark study opened the floodgates for the identification of a vast array of pyrazines in a wide variety of cooked foods, from coffee and cocoa to baked bread and fried potatoes.[11][12]

The Analytical Evolution: From Distillation to High-Resolution Mass Spectrometry

The ability to identify and quantify pyrazines has been directly tied to the evolution of analytical instrumentation. The journey from rudimentary distillation techniques to the highly sensitive methods used today is a testament to the ingenuity of analytical chemists.

The Era of Distillation and Extraction (Pre-1950s)

Before the widespread availability of chromatographic techniques, the isolation of volatile flavor compounds was a laborious process relying on classical chemical methods.

This protocol provides a conceptual overview of the historical approach to isolating volatile compounds from a food matrix.

Objective: To separate volatile flavor compounds from a non-volatile food matrix.

Materials:

-

Food sample (e.g., roasted coffee beans, ground)

-

Distilled water

-

Steam generator

-

Distillation flask

-

Condenser

-

Receiving flask

-

Heating mantle

Procedure:

-

The food sample is placed in the distillation flask with a sufficient amount of distilled water.

-

Steam is generated in a separate vessel and passed through the food sample slurry.

-

The steam, carrying the volatile pyrazines and other aroma compounds, travels into the condenser.

-

The condenser, cooled with circulating water, condenses the steam and volatile compounds back into a liquid.

-

The distillate, a mixture of water and the volatile compounds, is collected in the receiving flask.

-

The volatile compounds are then typically extracted from the aqueous distillate using a low-boiling point organic solvent (e.g., diethyl ether) through liquid-liquid extraction.

-

The solvent containing the extracted volatiles is carefully concentrated by evaporation to yield a concentrated flavor extract for further analysis.

Causality Behind Experimental Choices:

-

Steam Distillation: This technique was employed because many flavor compounds, including pyrazines, are volatile and can be carried over with steam at temperatures below their atmospheric boiling points, thus minimizing thermal degradation.

-

Solvent Extraction: The use of a nonpolar organic solvent was necessary to separate the relatively nonpolar pyrazines from the polar water phase of the distillate.

The Gas Chromatography Revolution (1950s-1970s)

The introduction of gas chromatography (GC) in the 1950s revolutionized flavor chemistry. For the first time, complex mixtures of volatile compounds could be separated into their individual components. The coupling of GC with mass spectrometry (MS) in the following decades provided a powerful tool for the definitive identification of these separated compounds.

Modern Techniques for Pyrazine Analysis (1980s-Present)

Modern flavor analysis employs a range of sophisticated techniques that offer high sensitivity, selectivity, and speed. These methods allow for the detection of trace levels of pyrazines and provide a more comprehensive understanding of the aroma profile of a food.

Objective: To extract and concentrate volatile pyrazines from the headspace of a food sample for GC-MS analysis.[13][14][15][16][17]

Materials:

-

Food sample (homogenized)

-

Headspace vial with a septum cap

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Heater-stirrer or water bath

-

GC-MS system

Procedure:

-

An accurately weighed amount of the homogenized food sample is placed into a headspace vial.

-

The vial is sealed with a septum cap.

-

The vial is placed in a heater-stirrer or water bath and equilibrated at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow volatile compounds to partition into the headspace.[13]

-

The SPME fiber is exposed to the headspace of the vial by piercing the septum.

-

The volatile pyrazines adsorb onto the stationary phase of the SPME fiber over a defined extraction time (e.g., 30-45 minutes).[13]

-

After extraction, the fiber is retracted and immediately inserted into the heated injection port of the GC-MS.

-

The high temperature of the injector desorbs the trapped pyrazines from the fiber onto the GC column for separation and analysis.

Causality Behind Experimental Choices:

-

Headspace Analysis: This approach is ideal for volatile compounds as it samples the vapor phase above the sample, minimizing interference from the non-volatile matrix.

-

Solid-Phase Microextraction: SPME is a solvent-free extraction technique that is both sensitive and environmentally friendly. The choice of fiber coating is critical and is selected based on the polarity and volatility of the target analytes. DVB/CAR/PDMS fibers are often used for a broad range of volatile and semi-volatile compounds, including pyrazines.[14]

Objective: To isolate volatile and semi-volatile flavor compounds from a complex food matrix under high vacuum and low temperature to prevent artifact formation.[18][19][20][21]

Materials:

-

Food sample (homogenized)

-

Organic solvent (e.g., dichloromethane)

-

SAFE apparatus (includes a dropping funnel, distillation head, condenser, and receiving flasks)

-

High-vacuum pump

-

Water bath

-

Liquid nitrogen

Procedure:

-

The food sample is extracted with an appropriate organic solvent.

-

The resulting solvent extract is filtered and dried.

-

The SAFE apparatus is assembled and a high vacuum is applied.

-